molecular formula C7H13Br B8760709 1-Bromo-3-ethyl-2-pentene CAS No. 21378-06-3

1-Bromo-3-ethyl-2-pentene

Cat. No.: B8760709
CAS No.: 21378-06-3
M. Wt: 177.08 g/mol
InChI Key: PGDWJSMXNHAQDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromo-3-ethyl-2-pentene is an unsaturated organobromine compound characterized by a five-carbon chain (pentene) with a bromine atom at position 1, an ethyl group at position 3, and a double bond between carbons 2 and 3. Its molecular formula is C₇H₁₃Br, and its molecular weight is approximately 179.09 g/mol (calculated from atomic masses: Br = 79.90, C = 12.01, H = 1.008). The compound’s structure combines electrophilic reactivity from the bromine substituent with the steric and electronic effects of the ethyl group and the double bond.

Properties

CAS No.

21378-06-3

Molecular Formula

C7H13Br

Molecular Weight

177.08 g/mol

IUPAC Name

1-bromo-3-ethylpent-2-ene

InChI

InChI=1S/C7H13Br/c1-3-7(4-2)5-6-8/h5H,3-4,6H2,1-2H3

InChI Key

PGDWJSMXNHAQDK-UHFFFAOYSA-N

Canonical SMILES

CCC(=CCBr)CC

Origin of Product

United States

Comparison with Similar Compounds

1-Bromo-2-pentene

  • Molecular Formula : C₅H₉Br
  • Molecular Weight : 149.03 g/mol
  • CAS No.: 7348-71-2
  • Key Differences :
    • Lacks the ethyl substituent at position 3, reducing steric hindrance and molecular weight.
    • The double bond (C2-C3) enhances reactivity toward electrophilic addition (e.g., with HBr or halogens) compared to saturated analogs.
    • Boiling points for bromoalkenes are generally lower than bromoalkanes due to reduced van der Waals interactions. For example, 1-bromo-2-pentene likely has a lower boiling point than 1-bromo-3-ethylpentane (143–144°C for 1-bromo-2-ethylbutane ).

1-Bromo-3-ethylpentane

  • Molecular Formula : C₇H₁₅Br
  • Molecular Weight : 179.10 g/mol
  • CAS No.: 1647-24-1
  • Reactivity dominated by SN2 substitution (e.g., nucleophilic displacement of Br⁻) rather than addition reactions.

3-Bromo-2-pentene

  • Molecular Formula : C₅H₉Br
  • Molecular Weight : 149.03 g/mol
  • CAS No.: 21964-23-8
  • Key Differences :
    • Bromine at position 3 alters regioselectivity in reactions (e.g., elimination or allylic bromination).
    • Lacks the ethyl group, reducing steric effects. Reactivity may favor allylic stabilization or conjugation with the double bond.

1-Bromopentane

  • Molecular Formula : C₅H₁₁Br
  • Molecular Weight : 151.05 g/mol
  • CAS No.: 110-53-2
  • Reactivity focused on SN2 mechanisms (e.g., Grignard reagent formation). Higher volatility compared to branched or unsaturated analogs due to linear structure.

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) CAS No. Key Features
1-Bromo-3-ethyl-2-pentene C₇H₁₃Br 179.09 Not available Unsaturated, ethyl substituent; reactive toward addition and elimination.
1-Bromo-2-pentene C₅H₉Br 149.03 7348-71-2 Unsaturated, no ethyl group; lower boiling point .
1-Bromo-3-ethylpentane C₇H₁₅Br 179.10 1647-24-1 Saturated, ethyl group; higher boiling point .
3-Bromo-2-pentene C₅H₉Br 149.03 21964-23-8 Bromine at C3; allylic reactivity .
1-Bromopentane C₅H₁₁Br 151.05 110-53-2 Straight-chain; SN2 reactivity .

Research Implications

  • Building blocks for pharmaceuticals or agrochemicals.
  • Substrates for studying steric vs. electronic effects in reaction mechanisms.
  • Candidates for polymerization or cross-coupling reactions (e.g., Heck or Suzuki couplings) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.